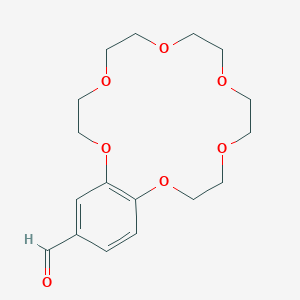

4'-Formylbenzo-18-crown 6-Ether

描述

属性

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene-20-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c18-14-15-1-2-16-17(13-15)24-12-10-22-8-6-20-4-3-19-5-7-21-9-11-23-16/h1-2,13-14H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMXRNQJWRGNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)C=O)OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30492136 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60835-74-7 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine-18-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30492136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Formylbenzo-18-crown 6-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

4’-Formylbenzo-18-crown 6-Ether can be synthesized using the Smith modification of the Duff reaction. This involves the formylation of 18-crown-6 with hexamethylenetetramine and trifluoroacetic acid or methanesulfonic acid . The reaction typically proceeds under mild conditions, yielding the desired product in excellent yields.

Industrial Production Methods

While specific industrial production methods for 4’-Formylbenzo-18-crown 6-Ether are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process may be optimized for higher yields and purity, incorporating advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

4’-Formylbenzo-18-crown 6-Ether undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The formyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the formyl group under acidic or basic conditions.

Major Products Formed

Oxidation: 4’-Carboxybenzo-18-crown 6-Ether.

Reduction: 4’-Hydroxybenzo-18-crown 6-Ether.

Substitution: Various substituted benzo-18-crown 6-Ether derivatives, depending on the nucleophile used.

科学研究应用

Chemistry

-

Ligand in Coordination Chemistry :

- 4'-Formylbenzo-18-crown 6-Ether acts as a ligand for various metal ions, facilitating the formation of stable complexes. Its ability to selectively bind cations such as potassium and sodium makes it valuable in coordination chemistry.

-

Ion Extraction and Sensing :

- The compound is utilized in selective ion extraction processes due to its high affinity for specific cations. It is particularly effective in environmental monitoring and analytical chemistry for detecting metal ions.

Medicine

-

Complexation with Biologically Relevant Cations :

- Research indicates that this compound can form complexes with biologically significant cations, potentially aiding in diagnostic and therapeutic applications. Its role in drug delivery systems is being investigated.

-

Peptide Derivatization :

- The compound has shown promise in covalently labeling peptides through reductive amination, which facilitates protein identification via mass spectrometry. This application is significant in proteomics and biomolecular analysis.

Industry

- Separation and Purification of Metal Ions :

- In industrial settings, this compound is employed for the separation and purification of specific metal ions from complex mixtures, enhancing efficiency in chemical processes.

Catalytic Applications

This compound has demonstrated catalytic activity in various reactions:

- Aldol Condensation

- Michael Addition

- Diels-Alder Cycloaddition

The presence of the formyl group may enhance catalytic activity by participating in reaction mechanisms or influencing substrate positioning within the catalyst complex.

Similar Compounds

| Compound | Description |

|---|---|

| 4’-Formylbenzo-15-crown-5 | Smaller cavity; selective for smaller cations |

| Bis(4’-formylbenzo)-18-crown-6 | Contains two formyl groups; potentially increases binding capacity |

Uniqueness

4’-Formylbenzo-18-crown 6-Ether's specific cavity size and the presence of the formyl group enhance its reactivity and selectivity for certain cations, making it particularly useful in applications requiring high specificity.

Case Study 1: Ion Binding Affinity

A study evaluated the ion binding properties of this compound compared to other crown ethers. Results indicated superior selectivity for potassium ions over sodium ions, highlighting its potential as an ion-selective electrode material.

Case Study 2: Catalytic Activity

In catalytic studies involving a Diels-Alder reaction between cyclopentadiene and methyl acrylate, the use of this compound as a catalyst resulted in significantly increased reaction yields compared to traditional methods.

作用机制

The mechanism by which 4’-Formylbenzo-18-crown 6-Ether exerts its effects is primarily through its ability to complex with cations. The crown ether structure provides a cavity that can selectively bind to cations such as potassium, sodium, and cesium. This binding is facilitated by the oxygen atoms in the crown ether, which act as donor atoms, coordinating with the cation . The formyl group can further enhance the compound’s reactivity and binding specificity.

相似化合物的比较

Key Properties :

- Melting Point: Not explicitly reported, but structurally similar derivatives (e.g., 4-nitrobenzo-18-crown-6) melt at 69–71°C .

- Solubility: Likely soluble in polar organic solvents like chloroform, ethanol, and dimethylformamide, based on analogous crown ethers .

- Synthesis: Typically involves formylation of dibenzo-18-crown-6 using reagents like hexamine and trifluoroacetic acid, though specific protocols are less documented compared to nitro or amino derivatives .

Comparison with Similar Benzo-18-Crown-6 Derivatives

Structural and Functional Group Analysis

The following table compares 4'-Formylbenzo-18-crown-6-Ether with key analogs:

*Calculated based on molecular formulas where exact values are unavailable.

Physicochemical Properties

- Melting Points: Substituents lower the melting point compared to the parent dibenzo-18-crown-6 (163°C ). Nitro and amino derivatives exhibit reduced thermal stability due to weaker intermolecular forces .

- Solubility: Nitro and amino derivatives show moderate solubility in chloroform and ethanol, while the carboxy analog may require polar aprotic solvents (e.g., DMF) .

Functional Group Impact on Cation Binding

4'-Formylbenzo-18-crown-6-Ether

Comparative Studies

- Nitrobenzofurazan Derivatives : Nitro-substituted crown ethers exhibit fluorescence upon cation binding, useful in optoelectronic applications .

- Amino Derivatives: Show enhanced selectivity for Pb²⁺ in environmental monitoring, achieving detection limits of 0.1 ppm .

- Parent Dibenzo-18-crown-6 : Preferentially binds K⁺ over Na⁺ (log K = 4.3 for K⁺ in water), while conformational rigidity from benzo groups stabilizes complexes .

生物活性

4'-Formylbenzo-18-crown-6-ether (4'-FB18C6) is a macrocyclic compound that combines the structural properties of crown ethers with a formyl group. This unique structure enhances its reactivity and biological activity, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. This article explores the biological activity of 4'-FB18C6, focusing on its ion-binding capabilities, potential applications in catalysis, and its role in peptide derivatization.

Structural Characteristics

4'-FB18C6 consists of an 18-membered ring containing seven oxygen atoms and eleven carbon atoms, with a formyl group attached to the benzene moiety. This configuration allows for selective binding to metal cations due to the crown ether's cavity size and shape.

| Component | Description |

|---|---|

| Chemical Formula | C17H24O7 |

| Molecular Weight | 320.37 g/mol |

| Crown Structure | 18-membered ring with alternating oxygen and carbon atoms |

| Functional Group | Formyl group (–CHO) |

Ion Recognition and Binding

One of the primary biological activities of 4'-FB18C6 is its ability to selectively bind metal cations. Research indicates that it exhibits a strong affinity for alkali metals such as sodium (Na) and potassium (K). This selectivity can be enhanced through modifications to the substituents on the benzene ring, allowing for the design of specific ion sensors.

- Binding Mechanism : The oxygen atoms within the crown ether structure coordinate with metal cations, forming stable complexes. The size and charge of the cation influence the binding strength, making it suitable for applications in ion extraction and sensing.

Catalytic Applications

4'-FB18C6 has shown promise in various catalytic reactions due to its ability to transport metal cations. Studies suggest its potential use in:

- Aldol Condensation

- Michael Addition

- Diels-Alder Cycloaddition

The presence of the formyl group may also enhance catalytic activity by participating in reaction mechanisms or influencing substrate positioning within the catalyst complex.

Peptide Derivatization

Recent research has explored the use of 4'-FB18C6 for peptide derivatization. A study demonstrated its effectiveness in covalently labeling peptides through reductive amination, facilitating protein and species identification via mass spectrometry . This application highlights its utility in proteomics and biomolecular analysis.

Case Study 1: Ion Binding Affinity

A study evaluated the ion binding properties of 4'-FB18C6 compared to other crown ethers. It was found that 4'-FB18C6 exhibited superior selectivity for K ions over Na, making it a valuable candidate for ion-selective electrodes.

Case Study 2: Catalytic Activity

In catalytic studies, 4'-FB18C6 was tested in a Diels-Alder reaction involving cyclopentadiene and methyl acrylate. The results indicated a significant increase in reaction yield when using 4'-FB18C6 as a catalyst compared to traditional methods.

常见问题

Q. What are the standard synthetic routes for 4'-Formylbenzo-18-crown 6-Ether, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves formylation of benzo-18-crown-6 ether precursors. A common approach is analogous to nitration methods (e.g., using mixed solvents like chloroform and acetic acid with a formylating agent such as Vilsmeier-Haack reagent). For example:

- Dissolve benzo-18-crown-6 in a 1:1 chloroform/acetic acid mixture.

- Add the formylating agent dropwise under controlled temperature (0–5°C) to avoid side reactions.

- Stir for 24–48 hours, followed by neutralization with Na₂CO₃ and extraction with chloroform.

- Purify via recrystallization (ethanol/water) to achieve >98% purity (GC). Yield optimization requires precise stoichiometry and inert atmospheres to minimize decomposition .

Q. How is this compound purified and characterized in academic settings?

Methodological Answer:

- Purification: Use column chromatography (silica gel, eluent: chloroform/methanol 9:1) or recrystallization from ethanol. Monitor purity via thin-layer chromatography (TLC).

- Characterization:

- NMR: Confirm formyl group presence via NMR (δ ~9.8–10.0 ppm for aldehyde proton).

- GC/MS: Verify molecular ion peaks (expected m/z for C₁₉H₂₄O₇: ~388.4).

- Melting Point: Compare with literature values (e.g., 163°C for dibenzo analogs, adjusted for substituent effects) .

Advanced Research Questions

Q. How can researchers design experiments to study cation-binding selectivity of this compound?

Methodological Answer:

- Spectroscopic Titration: Use UV-Vis or fluorescence spectroscopy with alkali/alkaline earth metal salts (e.g., K⁺, Na⁺, Ca²⁺) in anhydrous acetonitrile.

- Prepare a 1 mM crown ether solution and titrate with incremental metal salt additions.

- Calculate binding constants () using Benesi-Hildebrand plots.

- Competitive Binding Assays: Compare selectivity by introducing equimolar competing cations and analyzing shifts in spectral maxima .

Q. How can discrepancies in reported melting points or solubility data for crown ether derivatives be resolved?

Methodological Answer: Discrepancies often arise from substituent effects or impurities. For example:

- Melting Points: 4'-Bromo analogs melt at 78–82°C, while dibenzo-18-crown-6 melts at 163°C due to reduced symmetry and increased intermolecular forces.

- Resolution:

Q. What computational methods are suitable for predicting host-guest interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometries at the B3LYP/6-31G(d) level to model cation binding.

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., acetonitrile) to assess conformational flexibility.

- NMR Chemical Shift Prediction: Compare computed shifts (GIAO method) with experimental data to validate binding modes .

Q. How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Storage: Keep in amber vials under argon at –20°C to prevent oxidation of the formyl group.

- Stability Tests: Monitor degradation via periodic GC or HPLC. Decomposition products (e.g., carboxylic acids) indicate hydrolysis, requiring anhydrous conditions during experiments.

- Incompatible Materials: Avoid strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。